Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
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Overview
Description
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate: is an organic compound that belongs to the class of cyclopropane derivatives It is characterized by a cyclopropane ring attached to a carboxylate group, which is further substituted with a benzyloxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper. The reaction conditions often include the use of solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzyloxyacetic acid or benzaldehyde.
Reduction: Methyl 1-[2-(hydroxyethyl)]cyclopropanecarboxylate.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate involves its interaction with molecular targets through its functional groups. The cyclopropane ring, being a strained system, is highly reactive and can participate in various chemical transformations. The benzyloxy group can undergo oxidation or substitution reactions, while the ester group can be hydrolyzed or reduced. These reactions are facilitated by the presence of specific catalysts or reagents that target the functional groups .
Comparison with Similar Compounds
- Methyl 1-[2-(Benzyloxy)ethyl]cyclopropanecarboxylate
- Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate
- Methyl butanoate
- Isopentyl acetate
Comparison: this compound is unique due to the presence of the benzyloxyethyl group, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. For example, Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate contains chlorine atoms that significantly alter its chemical properties and reactivity. Similarly, esters like Methyl butanoate and Isopentyl acetate, while structurally different, share some common reactivity patterns but lack the cyclopropane ring, making them less strained and reactive .
Properties
Molecular Formula |
C14H18O3 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
methyl 1-(2-phenylmethoxyethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-16-13(15)14(7-8-14)9-10-17-11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 |
InChI Key |
CUJYZJOWBZMIHQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC1)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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